molecular formula C18H18ClN3O2S2 B12153143 N-(5-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(5-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12153143
M. Wt: 407.9 g/mol
InChI Key: LJMAKCDQGLTMBM-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide belongs to a class of thienopyrimidine-based acetamides characterized by a sulfur-linked acetamide moiety and a multi-substituted heterocyclic core.

  • Core structure: A thieno[2,3-d]pyrimidin-4-one scaffold with methyl groups at positions 3, 5, and 4.
  • Substituents: A sulfanyl-acetamide group at position 2 and an N-(5-chloro-2-methylphenyl) side chain.
    This framework is shared with several analogs documented in the literature, enabling comparative analysis of structural, synthetic, and biological properties .

Properties

Molecular Formula

C18H18ClN3O2S2

Molecular Weight

407.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H18ClN3O2S2/c1-9-5-6-12(19)7-13(9)20-14(23)8-25-18-21-16-15(17(24)22(18)4)10(2)11(3)26-16/h5-7H,8H2,1-4H3,(H,20,23)

InChI Key

LJMAKCDQGLTMBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include:

  • Aromatic substituents : Chloro, methoxy, trifluoromethyl, or fluorophenyl groups on the acetamide side chain.
  • Heterocyclic modifications: Replacement of the thienopyrimidine core with chromeno-pyrimidine, benzimidazole-fused systems, or oxadiazole-thioether linkages.

Table 1: Structural Comparison of Selected Analogs

Compound ID/Ref. Core Structure Key Substituents Bioactive Moieties
Target Compound Thieno[2,3-d]pyrimidin-4-one 3,5,6-trimethyl; N-(5-chloro-2-methylphenyl) Sulfanyl-acetamide
Hexahydrobenzo[b]thieno[2,3-d]pyrimidine 4-Methylphenyl; methoxy Sulfanyl-acetamide
Thieno[2,3-d]pyrimidin-4-one 3-Ethyl; N-(2-chloro-5-trifluoromethylphenyl) Sulfanyl-acetamide
Benzimidazole-thieno[2,3-d]pyrimidine 3-Chloro-4-fluorophenyl; benzimidazole Sulfanyl-acetamide
Thieno[2,3-d]pyrimidin-4-one 3-Allyl; 5-methylfuran Sulfanyl-acetamide

Key Observations :

  • Halogenated aryl groups (e.g., chloro, trifluoromethyl) enhance lipophilicity and antimicrobial activity but may increase cytotoxicity .
  • Fused heterocycles (e.g., benzimidazole in ) improve DNA binding affinity and antimicrobial potency .

Key Observations :

  • Yields range from 72% to 83% for sulfur-linked acetamides, indicating moderate efficiency .
  • Solvent systems like DMF or acetone with NaH/K₂CO₃ are standard for thioether bond formation .

Spectroscopic Characterization

1H NMR and LC-MS are critical for confirming structures.

Table 3: Spectroscopic Data of Selected Analogs

Compound ID/Ref. 1H NMR (δ, ppm) LC-MS ([M+H]+) Elemental Analysis (C/N/S)
12.50 (NH), 10.10 (NHCO), 7.82 (Ar-H) 344.21 C: 45.29%, N: 12.23%, S: 9.30%
12.8–13.1 (NH), 7.2–8.1 (Ar-H) 450–550 Not reported
7.3–8.5 (Ar-H), 4.2 (SCH₂) 350–500 C: 45–55%, N: 10–15%

Key Observations :

  • NH protons resonate at δ 10.10–13.1 ppm, confirming acetamide and pyrimidine NH groups .
  • Aromatic protons appear between δ 7.2–8.5 ppm, consistent with substituted phenyl rings .

Key Observations :

  • Chloro and fluorophenyl derivatives (e.g., ) show broad-spectrum antimicrobial activity .
  • Benzimidazole-containing analogs () exhibit enhanced potency due to DNA intercalation .

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